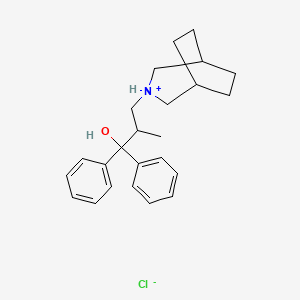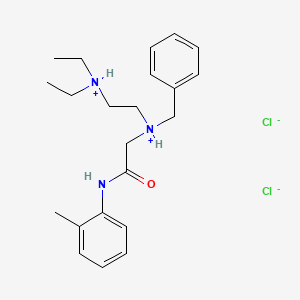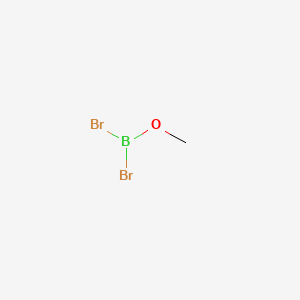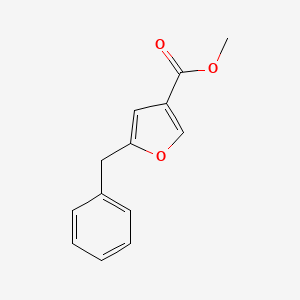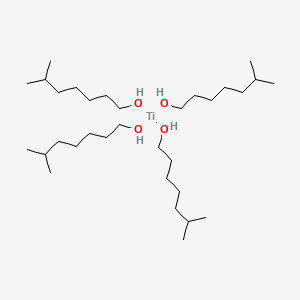![molecular formula C10H13Cl3Si B13743901 Silane, trichloro[(ethylphenyl)ethyl]- CAS No. 259818-28-5](/img/structure/B13743901.png)
Silane, trichloro[(ethylphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trichloro[(ethylphenyl)ethyl]- is an organosilicon compound with the molecular formula C10H13Cl3Si. It is a derivative of silane, where three chlorine atoms and an ethylphenyl group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trichloro[(ethylphenyl)ethyl]- can be synthesized through the reaction of ethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction can be represented as follows:
C8H9SiH3+3Cl2→C8H9SiCl3+3HCl
Industrial Production Methods
In industrial settings, the production of silane, trichloro[(ethylphenyl)ethyl]- involves the chlorination of ethylphenylsilane in large reactors. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Silane, trichloro[(ethylphenyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions to replace chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions, to facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of silane derivatives with fewer chlorine atoms.
Scientific Research Applications
Silane, trichloro[(ethylphenyl)ethyl]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of silane, trichloro[(ethylphenyl)ethyl]- involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorine atoms can be readily replaced by other functional groups, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): A simpler silane compound with three chlorine atoms attached to silicon.
Ethyltrichlorosilane (C2H5SiCl3): Similar structure but with an ethyl group instead of an ethylphenyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of an ethylphenyl group.
Uniqueness
Silane, trichloro[(ethylphenyl)ethyl]- is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
Properties
CAS No. |
259818-28-5 |
|---|---|
Molecular Formula |
C10H13Cl3Si |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
trichloro-[2-(3-ethylphenyl)ethyl]silane |
InChI |
InChI=1S/C10H13Cl3Si/c1-2-9-4-3-5-10(8-9)6-7-14(11,12)13/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
OCNVJCXXBYPIND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


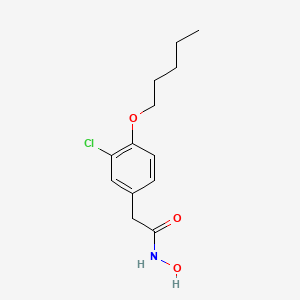
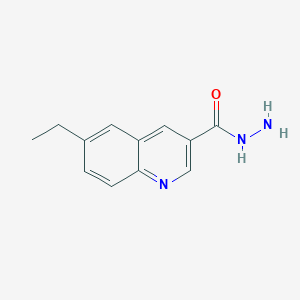
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
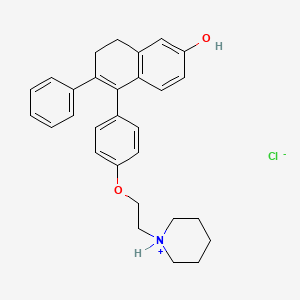
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
